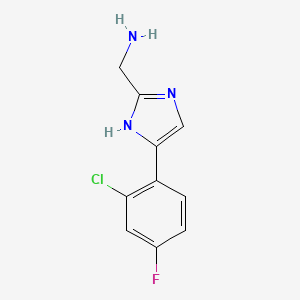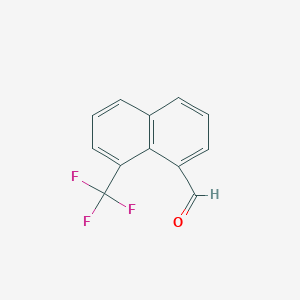
Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Cloro-1,2,3,4-tetrahidroquinolina-8-carboxilato de metilo es un compuesto orgánico que pertenece a la clase de las tetrahidroquinolinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo como intermediarios en la síntesis de diversos productos farmacéuticos y agroquímicos. La presencia de un sustituyente cloro y un grupo éster carboxilato en su estructura lo convierte en un compuesto versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 6-Cloro-1,2,3,4-tetrahidroquinolina-8-carboxilato de metilo generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con la preparación de 6-cloro-1,2,3,4-tetrahidroquinolina.
Esterificación: El grupo carboxilato se introduce mediante una reacción de esterificación utilizando metanol y un catalizador ácido adecuado.
Condiciones de reacción: La reacción generalmente se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del material de partida al éster deseado.
Métodos de producción industrial: En un entorno industrial, la producción de 6-Cloro-1,2,3,4-tetrahidroquinolina-8-carboxilato de metilo puede implicar:
Esterificación a gran escala: Utilizando grandes reactores y sistemas de flujo continuo para optimizar el rendimiento y la pureza del producto.
Purificación: El producto crudo se purifica utilizando técnicas como la recristalización o la cromatografía en columna para obtener un compuesto de alta pureza adecuado para aplicaciones posteriores.
Análisis De Reacciones Químicas
Tipos de reacciones: El 6-Cloro-1,2,3,4-tetrahidroquinolina-8-carboxilato de metilo experimenta diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo cloro puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones adecuadas.
Reacciones de reducción: El compuesto puede reducirse para formar el derivado de tetrahidroquinolina correspondiente.
Reacciones de oxidación: La oxidación puede conducir a la formación de derivados de quinolina.
Reactivos y condiciones comunes:
Sustitución: Reactivos como la azida de sodio o el tiocianato de potasio en presencia de una base.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio.
Oxidación: Permanganato de potasio o trióxido de cromo en un medio ácido.
Productos principales:
Productos de sustitución: Dependiendo del nucleófilo utilizado, se pueden obtener varios derivados de tetrahidroquinolina sustituidos.
Productos de reducción: El derivado de tetrahidroquinolina correspondiente.
Productos de oxidación: Derivados de quinolina con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El 6-Cloro-1,2,3,4-tetrahidroquinolina-8-carboxilato de metilo tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en la síntesis de compuestos con propiedades terapéuticas.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 6-Cloro-1,2,3,4-tetrahidroquinolina-8-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. Los grupos cloro y carboxilato juegan un papel crucial en su reactividad y actividad biológica. El compuesto puede actuar mediante:
Unión a enzimas: Inhibiendo o modulando la actividad de enzimas específicas involucradas en procesos biológicos.
Interacción con receptores: Unión a receptores celulares e influencia en las vías de transducción de señales.
Modulación de la expresión génica: Afectando la expresión de genes involucrados en diversas funciones celulares.
Comparación Con Compuestos Similares
El 6-Cloro-1,2,3,4-tetrahidroquinolina-8-carboxilato de metilo puede compararse con otros compuestos similares, como:
1,2,3,4-Tetrahidroquinolina-6-carboxilato de metilo: Carece del sustituyente cloro, lo que resulta en una reactividad y actividad biológica diferentes.
6-Cloro-1,2,3,4-tetrahidroquinolina: Carece del grupo éster carboxilato, lo que afecta su solubilidad y propiedades químicas.
8-Cloro-1,2,3,4-tetrahidroquinolina: Estructura similar pero con el grupo cloro en una posición diferente, lo que lleva a un comportamiento químico diferente.
La singularidad del 6-Cloro-1,2,3,4-tetrahidroquinolina-8-carboxilato de metilo radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4H2,1H3 |
Clave InChI |
NNZLTSYZMPDDLR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC2=C1NCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)
![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)


![tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11882780.png)
![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)


